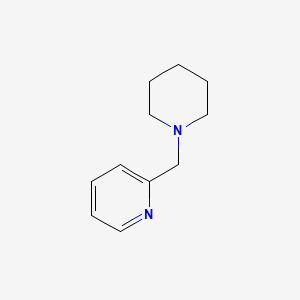

2-(Piperidin-1-ylmethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXLDFXGPHVDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291820 | |

| Record name | 2-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-77-5 | |

| Record name | NSC78460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PIPERIDINOMETHYL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Ylmethyl Pyridine

Direct Synthesis Approaches

Direct synthetic methods involve the construction of the final molecule in a single or a few straightforward steps from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing 2-(Piperidin-1-ylmethyl)pyridine, this protocol involves the reaction of pyridine-2-carboxaldehyde with piperidine (B6355638). The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.

The general reaction scheme is as follows:

Pyridine-2-carboxaldehyde + Piperidine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium ion over the starting aldehyde. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the reaction yield and purity of the product.

Table 1: Examples of Reductive Amination for the Synthesis of this compound and Analogs

| Aldehyde/Ketone Precursor | Amine | Reducing Agent | Solvent | Yield (%) |

| Pyridine-2-carboxaldehyde | Piperidine | Sodium Triacetoxyborohydride | Dichloromethane | High |

| Acetophenone | Piperidine | Sodium Cyanoborohydride | Methanol | 75-85 |

| Cyclohexanone | Benzylamine | Pyridine-borane | Methanol | 80-90 |

Note: Specific yield for the direct synthesis of this compound via this method requires further specific literature validation, though high yields are expected based on analogous reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution provides another direct route to this compound. This method typically involves the reaction of a pyridine (B92270) derivative bearing a good leaving group on the methyl substituent at the 2-position with piperidine, which acts as the nucleophile. A common precursor for this reaction is 2-(chloromethyl)pyridine or its hydrochloride salt.

The reaction mechanism is a straightforward SN2 displacement, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

2-(Chloromethyl)pyridine + Piperidine → this compound + HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed, thereby driving the reaction to completion. The choice of solvent can vary, with polar aprotic solvents like acetonitrile or dimethylformamide often being employed.

A patent describes the synthesis of 2-chloromethylpyridine hydrochloride from 2-methylpyridine through a multi-step process involving oxidation to the N-oxide, rearrangement to 2-pyridinemethanol acetate, hydrolysis to 2-pyridinemethanol, and subsequent reaction with thionyl chloride google.com. This precursor is key for the nucleophilic substitution pathway.

Table 2: Nucleophilic Substitution for the Synthesis of this compound and Related Compounds

| Electrophile | Nucleophile | Base | Solvent | Product |

| 2-(Chloromethyl)pyridine | Piperidine | Triethylamine | Acetonitrile | This compound |

| Benzyl (B1604629) chloride | Morpholine | Potassium Carbonate | DMF | 4-(Benzyl)morpholine |

| 2,6-Dichloropyridine | Piperidine | Potassium Phosphate | Dioxane | 2-Chloro-6-(piperidin-1-yl)pyridine mdpi.com |

Multicomponent Condensation Reactions (e.g., Mannich-type)

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base bohrium.com. In a variation of this reaction, it is conceivable to synthesize this compound by reacting a suitable pyridine precursor with formaldehyde and piperidine. However, the classical Mannich reaction requires an acidic proton on the carbon atom adjacent to a carbonyl group, which is not present in simple pyridine.

A more plausible Mannich-type approach would involve a pre-functionalized pyridine derivative. For instance, a reaction involving a 2-methylpyridine derivative with an activated methyl group could potentially undergo a Mannich-type condensation. The reaction of 2-methylpyridine with formaldehyde and secondary amines has been investigated, leading to the formation of the corresponding Mannich bases mdpi.com.

While a direct three-component Mannich reaction with pyridine itself is not straightforward, the general principle of aminomethylation is a key concept in the synthesis of such structures google.comacs.org.

Indirect Synthesis via Precursor Modification

Indirect synthetic routes involve the initial construction of a precursor molecule that already contains either the pyridine or the piperidine ring, followed by subsequent chemical transformations to introduce the other heterocyclic moiety and the methylene (B1212753) linker.

Hydrogenation and Reduction Strategies of Pyridine Analogs

The catalytic hydrogenation of a pyridine ring to a piperidine ring is a well-established transformation nih.govdtic.mil. An indirect synthesis of this compound could involve the hydrogenation of a suitable pyridine-containing precursor. For instance, a molecule such as 2-(pyridin-2-ylmethyl)pyridine could theoretically be selectively hydrogenated on one of the pyridine rings to yield the target compound. However, achieving selective hydrogenation of one of two pyridine rings can be challenging and may require careful selection of catalysts and reaction conditions.

The reduction of pyridinium salts is another strategy that can lead to piperidine derivatives. An iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridinium salts has been developed to produce enantioenriched 2-alkyl piperidines nih.gov.

Table 3: Catalytic Systems for the Hydrogenation of Pyridine Derivatives

| Substrate | Catalyst | Conditions | Product |

| Pyridine | Nickel | 170-200 °C, High Pressure | Piperidine dtic.mil |

| 2-Alkylpyridines | [Ir(COD)Cl]₂ / MeO-BoQPhos | I₂, H₂, THF | Chiral 2-Alkylpiperidines nih.gov |

| 2,6-Disubstituted Pyridines | Ruthenium | Water, 80°C | cis-2,6-Disubstituted Piperidines nih.gov |

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring via cyclization reactions is a common strategy in heterocyclic synthesis. In an indirect approach to this compound, a precursor containing the 2-(methylamino)pyridine moiety could be designed to undergo an intramolecular cyclization to form the piperidine ring. This would typically involve a linear precursor with appropriate functional groups at the termini of a five-carbon chain attached to the nitrogen atom.

Alkene Cyclization (e.g., Oxidative Amination)

The construction of the piperidine ring through the cyclization of unsaturated precursors is a powerful strategy. Oxidative amination of alkenes, in particular, offers a direct route to form the C-N bond of the heterocyclic ring. While a direct synthesis of this compound via this method is not prominently documented, the underlying principles are well-established for the synthesis of substituted piperidines.

This methodology typically involves the intramolecular cyclization of an amino-alkene precursor. The reaction is often catalyzed by transition metals, such as palladium or gold, which activate the double bond towards nucleophilic attack by the tethered amine. An external oxidant is required to regenerate the catalyst and complete the catalytic cycle. The general scheme involves the formation of a new C-N bond and often the concurrent installation of a functional group at the former olefinic carbon.

For instance, palladium-catalyzed intramolecular aerobic oxidative amination of alkenes has been shown to be an effective method for the synthesis of various six-membered N-heterocycles. The mechanism of these Wacker-type cyclizations involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular nucleophilic attack of the amine. Subsequent β-hydride elimination and reductive elimination steps yield the cyclized product and regenerate the active catalyst. The choice of ligands, oxidants, and reaction conditions can significantly influence the efficiency and selectivity of the process.

| Catalyst System | Oxidant | Substrate Type | Product | Ref. |

| Pd(OAc)₂/Pyridine | O₂ | Alkenylamines | Substituted Piperidines | nih.gov |

| Gold(I) Complex | Iodine(III) agent | Non-activated Alkenes | Substituted Piperidines | nih.gov |

Table 1: Examples of Catalyst Systems for Oxidative Amination of Alkenes

Radical-Mediated Amine Cyclization

Radical cyclizations provide an alternative and powerful approach to the synthesis of the piperidine core. These reactions involve the generation of a radical species, typically on a nitrogen or carbon atom, which then undergoes an intramolecular addition to an unsaturated moiety to form the heterocyclic ring.

One common strategy involves the generation of an aminyl radical from a suitable precursor, such as an N-haloamine or through photoredox catalysis. This radical can then cyclize onto a tethered alkene or alkyne. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 6-endo-trig cyclizations being a common pathway to piperidine rings.

Another approach is the radical-mediated C-H amination, where a nitrogen-centered radical abstracts a hydrogen atom from a C-H bond within the same molecule, generating a carbon-centered radical that subsequently cyclizes. This method allows for the direct conversion of C-H bonds into C-N bonds, offering a high degree of atom economy. For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst to generate piperidines.

While specific examples detailing the synthesis of this compound through radical-mediated amine cyclization are not prevalent in the reviewed literature, the general applicability of these methods for constructing substituted piperidine rings is well-documented.

| Radical Precursor | Initiator/Catalyst | Cyclization Substrate | Product Type |

| N-Haloamines | Light, Heat, or Redox Initiator | Alkenes, Alkynes | Halogenated Piperidines |

| Amino-aldehydes | Cobalt(II) catalyst | Aldehyde | Piperidines |

| Linear Amines | Electrolysis or Copper catalysis | C-H bonds | Piperidines |

Table 2: General Approaches in Radical-Mediated Amine Cyclization for Piperidine Synthesis

Interactive Data Table: This table summarizes general strategies for radical-mediated piperidine synthesis. Specific conditions for the synthesis of this compound would require further investigation.

C-N Coupling Reactions

C-N cross-coupling reactions are a cornerstone of modern organic synthesis and provide a convergent route to this compound. These methods typically involve the reaction of a nitrogen nucleophile (piperidine) with a carbon electrophile containing the 2-pyridylmethyl moiety.

Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl or alkyl halides (or pseudohalides). In the context of synthesizing the target molecule, this would likely involve the reaction of piperidine with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is known for its broad substrate scope and functional group tolerance.

The Ullmann condensation, a classical copper-catalyzed C-N coupling reaction, offers an alternative. While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols using copper(I) catalysts with various ligands.

A direct and practical synthesis of this compound can be achieved through the nucleophilic substitution of 2-(chloromethyl)pyridine hydrochloride with piperidine. This reaction, a form of C-N bond formation, proceeds readily, often in a suitable solvent and in the presence of a base to neutralize the generated HCl.

| Reaction Name | Catalyst | Electrophile | Nucleophile | Key Features |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | 2-(Halomethyl)pyridine | Piperidine | Mild conditions, broad scope. |

| Ullmann Condensation | Copper(I) salts/Ligands | 2-(Halomethyl)pyridine | Piperidine | Often requires higher temperatures. |

| Nucleophilic Substitution | None (or base) | 2-(Chloromethyl)pyridine | Piperidine | Direct, often high-yielding. |

Table 3: Overview of C-N Coupling Reactions for the Synthesis of this compound

Interactive Data Table: This table compares different C-N coupling strategies that could be employed for the synthesis of the target compound.

Stereoselective Synthesis Methodologies

The development of stereoselective methods for the synthesis of piperidine derivatives is of significant importance, as the stereochemistry of these compounds can profoundly impact their biological activity.

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis offers the most elegant and efficient approach to enantiomerically enriched piperidines. A primary strategy involves the asymmetric hydrogenation of pyridine derivatives. This can be achieved using chiral transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, with chiral phosphine ligands. The substrate is typically an activated pyridinium salt, which facilitates the reduction under milder conditions and allows for effective stereocontrol.

For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been shown to produce chiral 2-substituted piperidines with high enantioselectivity. The mechanism often involves the coordination of the chiral catalyst to the substrate, followed by the stereoselective transfer of hydrogen.

While the direct asymmetric synthesis of this compound with a chiral piperidine ring is not explicitly detailed in the surveyed literature, the principles of asymmetric hydrogenation of pyridines provide a clear pathway to chiral piperidine cores that could be further functionalized.

| Catalyst System | Substrate | Product | Enantioselectivity |

| Ir/Chiral Phosphine Ligand | 2-Alkylpyridinium salts | Chiral 2-Alkylpiperidines | High (up to 93:7 er) |

| Rh/Chiral Phosphine Ligand | Pyridinium salts | Chiral Piperidines | Varies with substrate and ligand |

Table 4: Examples of Asymmetric Catalysis for Chiral Piperidine Synthesis

Interactive Data Table: This table highlights catalyst systems used for the asymmetric synthesis of chiral piperidines, which are foundational for synthesizing chiral analogs of the target compound.

Diastereoselective Approaches

Diastereoselective methods are employed when a new stereocenter is introduced in a molecule that already contains one or more stereocenters. In the context of piperidine synthesis, this often involves the cyclization of a chiral precursor or the reaction of a chiral substrate in a way that the existing chirality directs the formation of the new stereocenter.

One common diastereoselective approach is the hydrogenation of a substituted pyridine ring that bears a chiral auxiliary. The chiral auxiliary can direct the facial selectivity of the hydrogenation, leading to a preponderance of one diastereomer. The auxiliary can then be removed in a subsequent step. For example, the diastereoselective hydrogenation of pyridines using an Evans auxiliary has been reported for the synthesis of enantiomerically enriched piperidines.

Another strategy involves the cyclization of a chiral acyclic precursor. The stereocenters already present in the linear chain can influence the conformation of the transition state during cyclization, leading to a diastereoselective ring closure.

While specific diastereoselective syntheses of this compound are not detailed in the provided search results, these general principles are widely applied in the synthesis of complex, stereochemically rich piperidine-containing molecules.

| Approach | Key Principle | Example |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | Diastereoselective hydrogenation of a pyridine with an Evans auxiliary. |

| Substrate Control | Existing stereocenters in the starting material control the formation of new stereocenters. | Diastereoselective cyclization of a chiral amino-alkene. |

Table 5: General Diastereoselective Approaches for Piperidine Synthesis

Interactive Data Table: This table outlines common diastereoselective strategies applicable to the synthesis of complex piperidine structures.

Coordination Chemistry and Metal Complexation of 2 Piperidin 1 Ylmethyl Pyridine

Ligand Design Principles and Bidentate Coordination

The design of 2-(Piperidin-1-ylmethyl)pyridine as a ligand is centered around its ability to form a stable five-membered chelate ring with a metal center. This is achieved through the coordinated action of the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the piperidine (B6355638) moiety.

N,N'-Bidentate Coordination Modes

The primary mode of coordination for this compound is as an N,N'-bidentate ligand. In this arrangement, both the pyridyl and piperidinyl nitrogen atoms donate their lone pair of electrons to the metal ion, forming two coordinate bonds. This chelation results in a thermodynamically stable five-membered ring structure, which is a common feature in the coordination chemistry of many bidentate ligands. The flexibility of the methylene (B1212753) bridge connecting the two rings allows for some conformational adaptability, which can influence the geometry of the resulting metal complex.

Analogies to 2,2'-Bipyridine (B1663995) and Pyridyl-Imidazole Ligands

The coordinating behavior of this compound can be compared to other well-known N,N'-bidentate ligands such as 2,2'-bipyridine (bpy) and pyridyl-imidazole derivatives.

2,2'-Bipyridine (bpy): Like this compound, 2,2'-bipyridine is a widely studied bidentate ligand that forms stable complexes with numerous transition metals. wikipedia.orgelsevierpure.com Both ligands create a five-membered chelate ring upon coordination. However, a key difference lies in the nature of the nitrogen donors. In bpy, both nitrogen atoms are part of aromatic pyridine rings, leading to a more rigid ligand framework and significant π-acceptor capabilities. In contrast, this compound possesses one aromatic (pyridine) and one saturated (piperidine) nitrogen donor. This difference in electronic properties can influence the stability and reactivity of the resulting metal complexes. The binding energy of 2,2'-bipyridyl-N,N'-dioxide to zinc is slightly less than that of bipyridine. nih.gov

Pyridyl-Imidazole Ligands: These ligands, which feature a pyridine ring linked to an imidazole (B134444) ring, also act as N,N'-bidentate chelators. mdpi.comed.gov Similar to this compound, they offer a combination of aromatic and heterocyclic nitrogen donors. The electronic properties and steric bulk of the imidazole ring can be readily modified, allowing for the fine-tuning of the ligand's coordination properties. This modularity is also a feature of this compound, where substitutions on either the pyridine or piperidine ring can be used to alter the ligand's characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

This compound has been shown to form complexes with a range of transition metals.

Zinc(II): Zinc(II) complexes of ligands similar to this compound have been synthesized and characterized. nih.govrsc.orgresearchgate.net For instance, the reaction of zinc(II) salts with related pyridine-containing ligands can lead to the formation of complexes with varying coordination geometries. nih.govmdpi.com The resulting structures are often influenced by the nature of the anions present in the metal salt. researchgate.net

Copper(II): Copper(II) readily forms complexes with this compound. A notable example is the dimeric complex [LCCu(μ-Cl)Cl]2, where 'LC' represents the this compound ligand. researchgate.net The coordination environment around the copper(II) ions in such complexes can vary, with square planar and square pyramidal geometries being common. rsc.orgnih.gov

Palladium(II): Palladium(II) complexes with pyridinylimine-based ligands, which are structurally related to this compound, have been synthesized. researchgate.net These complexes often exhibit a distorted square planar geometry. researchgate.netresearchgate.net The synthesis can be achieved by reacting the ligand with a palladium precursor like [Pd(CH3CN)2Cl2]. researchgate.net

Cadmium(II): Cadmium(II) complexes with pyridine-containing ligands have been investigated. nih.govmdpi.comrsc.org The coordination geometry around the cadmium center can be influenced by the specific ligand and the counter-ions present, leading to structures such as distorted tetrahedral or trigonal bipyramidal. researchgate.netnih.gov

Nickel(II): Nickel(II) is known to form complexes with pyridine-based ligands, often resulting in octahedral or tetrahedral geometries depending on the specific ligand and reaction conditions. wikipedia.org

Silver(I): Silver(I) forms complexes with pyridine-containing ligands, and these complexes have been explored for their catalytic activity. acs.org The coordination number and geometry around the silver(I) ion can vary.

Structural Characterization of Coordination Geometries

The coordination geometry of the metal center in complexes of this compound is a key determinant of their physical and chemical properties. X-ray crystallography is a powerful tool for elucidating these structures.

Distorted Tetrahedral: In some complexes, particularly with d10 metal ions like Zinc(II) and Cadmium(II), a distorted tetrahedral geometry is observed. researchgate.net This geometry arises from the coordination of the bidentate ligand and two other monodentate ligands (e.g., halide ions).

Square Pyramidal: Copper(II) complexes often adopt a square pyramidal geometry. rsc.orgnih.gov In this arrangement, the copper ion is coordinated to the two nitrogen atoms of the ligand and two other donors in the basal plane, with a fifth ligand occupying the apical position.

Octahedral: An octahedral coordination environment is also possible, particularly with transition metals that favor six-coordination. This can be achieved by the coordination of two molecules of this compound and two other ligands, or through the involvement of solvent molecules or counter-ions in the coordination sphere. nih.gov

Table 1: Examples of Metal Complexes with this compound and Related Ligands

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Copper(II) | This compound | Distorted Square Pyramidal | researchgate.net |

| Palladium(II) | 4-methoxy-N-(pyridin-2-ylmethyl) aniline | Distorted Square Planar | researchgate.net |

| Zinc(II) | 4-methoxy-N-(pyridin-2-ylmethylene) aniline | Distorted Tetrahedral | researchgate.net |

| Cadmium(II) | 4-methoxy-N-(pyridin-2-ylmethyl) aniline | Octahedral | researchgate.net |

| Cadmium(II) | 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl) aniline | Trigonal Bipyramidal (dimeric) | researchgate.net |

Factors Influencing Complex Stability and Reactivity

The stability and reactivity of metal complexes containing this compound are governed by a combination of electronic and steric factors.

The chelate effect is a primary contributor to the thermodynamic stability of these complexes. The formation of a five-membered ring upon bidentate coordination is entropically more favorable than the coordination of two separate monodentate ligands.

The nature of the metal ion , including its size, charge, and d-electron configuration, plays a crucial role. Different metal ions have varying preferences for coordination numbers and geometries, which influences the structure of the resulting complex.

The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups can increase the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can decrease the basicity and potentially modulate the reactivity of the complex.

Finally, the reaction conditions , including the solvent, temperature, and the nature of the counter-ions, can all influence the outcome of the complexation reaction and the stability of the final product.

Catalytic Applications of 2 Piperidin 1 Ylmethyl Pyridine Complexes

Polymerization Catalysis

The utility of 2-(Piperidin-1-ylmethyl)pyridine and its derivatives extends to the synthesis of polymers, where they play a crucial role in controlling the polymerization process.

The ring-opening polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable and biocompatible polyester, has garnered significant attention. While direct studies on this compound for this application are not extensively documented in the provided results, the behavior of structurally similar (pyrazol-1-ylmethyl)pyridine metal complexes provides valuable insights.

Zinc(II) and copper(II) complexes of ligands such as 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine and 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine have been shown to be active initiators for the ROP of both D,L-lactide and L-lactide. ajol.infoajol.info Generally, zinc(II) complexes exhibit higher catalytic activity compared to their copper(II) counterparts. ajol.infoajol.info The polymerization kinetics for D,L-lactide are typically faster than for L-lactide. ajol.infoajol.info These polymerizations are known to proceed via a coordination-insertion mechanism. ajol.infoajol.info

The resulting polymers, poly(D,L-lactide), are predominantly atactic, while poly(L-lactide) is largely isotactic. ajol.infoajol.info The molecular weights of the polymers can range from approximately 800 to over 9,000 g/mol , with relatively narrow molecular weight distributions. ajol.infoajol.info

| Initiator/Catalyst System | Monomer | Conversion (%) | Molecular Weight ( g/mol ) |

| [Zn(Ac)₂(L¹)] | D,L-LA | >90 | 9081 |

| [Cu(Ac)₂(L¹)] | D,L-LA | >90 | - |

| [Zn(Ac)₂(L²)] | D,L-LA | >90 | 2381 |

| [Cu₂(Ac)₄(L²)₂] | D,L-LA | >90 | - |

L¹ = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine, L² = 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine. Data extracted from studies on related systems. ajol.info

In the realm of olefin polymerization, palladium(II) complexes containing substituted pyridine-amine ligands have demonstrated high catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA). For instance, a complex of the formula [(L-b)PdCl₂], where L-b is 4-methoxy-N-(pyridin-2-ylmethyl)aniline, in the presence of modified methylaluminoxane (B55162) (MMAO) as a cocatalyst, has shown significant activity. researchgate.net This system can produce high molecular weight poly(methyl methacrylate) (PMMA) and favors the formation of syndio-enriched PMMA. researchgate.net The introduction of a methyl group on the amine nitrogen has been observed to have a detrimental effect on the catalytic activity, although the syndiotacticity of the resulting polymer remains largely unaffected. researchgate.net

| Catalyst | Activity (g PMMA/mol Pd hr⁻¹) | Molecular Weight ( g/mol ) | Syndiotacticity (rr) |

| [(L-b)PdCl₂] | 3.80 × 10⁴ | 9.12 × 10⁵ | ~0.68 |

L-b = 4-methoxy-N-(pyridin-2-ylmethyl)aniline. Data from a related system. researchgate.net

The nature of the initiator and the ancillary ligands profoundly influences the catalytic performance in polymerization reactions. In the ROP of lactides initiated by N-heterocyclic molecules, the initiator's effectiveness has been correlated with its proton affinity. rsc.org For instance, 4-pyrrolidinopyridine (B150190) (PPDP) was found to be a highly effective initiator, yielding high molecular weight PLA in a short time. rsc.org

The structure of the ancillary ligand also plays a critical role. In the context of ring-expansion metathesis polymerization (REMP), the lability of ancillary ligands can significantly improve control over the polymerization process. For example, the in situ addition of pyridine (B92270) to a tethered ruthenium-benzylidene initiator was shown to increase ancillary ligand lability, leading to the synthesis of controlled and low dispersity cyclic poly(norbornene). nih.gov This approach circumvents issues of high molar mass polymer formation at short reaction times. nih.gov

Furthermore, the electronic properties of substituents on the ancillary ligand can modulate catalytic activity. In palladium-catalyzed reactions, the presence of electron-withdrawing substituents on the ligand can increase the rate of substitution of other ligands, such as chloride, due to the trans effect. researchgate.net

Hydrogen Borrowing Chemistry

Pyridine and its derivatives can act as efficient biomimetic hydrogen shuttles in transition-metal-free direct N-alkylation reactions. rsc.org This process, known as hydrogen borrowing, involves the temporary transfer of hydrogen from an alcohol to the pyridine derivative, which then facilitates the alkylation of an amine. rsc.org Mechanistic studies, including deuterium (B1214612) labeling, have confirmed the role of pyridine in this hydrogen transfer process. rsc.org This methodology has been successfully applied to the N-alkylation of a variety of aryl and heteroaryl amines using both benzylic and straight-chain alcohols. rsc.org The scope of this chemistry extends to the synthesis of quinolines and indoles, as well as the transfer hydrogenation of ketones. rsc.org

Other Metal-Catalyzed Organic Transformations

Complexes of this compound and related structures are also implicated in other metal-catalyzed organic transformations. Ruthenium-catalyzed C-H functionalization of saturated cyclic amines, directed by a pyridin-2-yl group, has emerged as a powerful method for α-arylation. researchgate.net This transformation allows for the direct formation of a carbon-carbon bond at the position adjacent to the nitrogen atom in the piperidine (B6355638) ring. The pyridyl directing group can subsequently be removed under mild conditions. researchgate.net

Furthermore, pyridine-containing ligands are widely used in coordination chemistry and can influence the reactivity of metal centers in various catalytic processes. jscimedcentral.com For example, they are employed in hydrogenation reactions, where their ability to be replaced by other ligands and then restored after the reaction is a key feature. jscimedcentral.com The electronic properties of pyridine, being relatively electron-deficient, make it susceptible to nucleophilic substitution, a property that can be harnessed in catalyst design. jscimedcentral.com

Computational and Theoretical Chemistry Investigations of 2 Piperidin 1 Ylmethyl Pyridine

Molecular Geometry Optimization and Conformational Analysis

The determination of the most stable three-dimensional structure of a molecule is achieved through molecular geometry optimization. For a flexible molecule like 2-(Piperidin-1-ylmethyl)pyridine, which contains single bonds allowing for rotation, conformational analysis is critical. This process involves identifying the various possible spatial arrangements (conformers) and determining their relative energies to find the most stable, or ground-state, conformation.

Table 1: Representative Optimized Geometrical Parameters for a Related Piperidine (B6355638) Derivative (N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide) calculated using DFT.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (piperidine) | 1.46 - 1.47 |

| C-C (piperidine) | 1.53 - 1.54 |

| C-N-C (piperidine) | ~111 |

| C-C-N (piperidine) | ~110 |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the electronic structure provides insights into how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of similar pyridine (B92270) and piperidine derivatives, the HOMO and LUMO energies are routinely calculated using DFT methods. researchgate.netresearchgate.net For example, in a study on 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) method. researchgate.net The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most likely to be involved in electron donation and acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Compound (1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol) using DFT.

| Parameter | Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 4.65 |

Note: This data is for an analogous compound and serves as an example. The actual values for this compound may differ.

Population Density of States (PDOS) and Overlap Population Density of States (OPDOS)

The Population Density of States (PDOS) and Overlap Population Density of States (OPDOS) are analyses derived from quantum mechanical calculations that offer detailed insights into molecular orbital composition and bonding interactions. While specific PDOS and OPDOS studies for this compound are not available in the surveyed literature, the application of these methods would provide a deep understanding of its electronic structure.

Population Density of States (PDOS) analysis decomposes the total density of states (DOS) into contributions from individual atoms or orbitals. This allows for the identification of which atomic orbitals (e.g., s, p, d) from which atoms (e.g., the pyridine nitrogen, the piperidine nitrogen, specific carbon atoms) contribute to specific molecular orbitals at various energy levels. For this compound, a PDOS analysis would reveal the relative contributions of the pyridine and piperidine ring fragments to the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its reactivity.

Overlap Population Density of States (OPDOS) , also known as Crystal Orbital Overlap Population (COOP), provides information about the bonding, anti-bonding, or non-bonding nature of interactions between atoms or fragments as a function of energy. An OPDOS plot shows positive values for bonding interactions and negative values for anti-bonding interactions. For this compound, an OPDOS analysis between the pyridine and piperidine fragments would elucidate the nature of the covalent bonds connecting them, highlighting the specific energy levels where these interactions are most significant.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer interactions, and electron density delocalization within a molecule. materialsciencejournal.org It interprets the complex electronic wavefunction in terms of localized Lewis-type structures (bonds and lone pairs), providing a chemically intuitive picture of bonding. materialsciencejournal.org

For this compound, an NBO analysis would quantify the electron density on each atom, revealing the charge distribution across the molecule. This analysis identifies donor-acceptor interactions, which are key to understanding molecular stability. aimspress.com These interactions involve the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an anti-bonding orbital). materialsciencejournal.org

The stability of the molecule is enhanced by hyperconjugative interactions, which can be analyzed using second-order perturbation theory within the NBO framework. aimspress.com This would reveal, for instance, the stabilization energy associated with electron donation from the nitrogen lone pairs into the anti-bonding orbitals (σ* or π*) of adjacent bonds. In molecules containing pyridine and piperidine rings, significant interactions would be expected, such as delocalization from the lone pair of the piperidine nitrogen (a strong donor) to the antibonding orbitals of the pyridine ring. wisc.eduicm.edu.pl This charge delocalization is crucial for stabilizing the molecular structure. icm.edu.pl

A hypothetical NBO analysis for this compound would likely show the following:

High negative charge concentration on the two nitrogen atoms.

Significant donor-acceptor interactions between the lone pair of the piperidine nitrogen and the σ* orbitals of the adjacent C-N and C-C bonds.

Interactions between the π system of the pyridine ring and the adjacent σ bonds.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

This table illustrates the type of data generated from an NBO analysis, showing potential electron donor-acceptor interactions and their stabilization energies (E(2)). Actual values would require specific calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N_piperidine) | σ* (C_methylene - N_piperidine) | High |

| LP (N_piperidine) | σ* (C_methylene - C_pyridine) | Moderate |

| LP (N_pyridine) | σ* (C_pyridine - C_pyridine) | Moderate |

| π (C=C_pyridine) | π* (C=N_pyridine) | High |

LP denotes a lone pair orbital. σ and π* denote anti-bonding orbitals.*

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP map, different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, an MEP analysis would likely show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site would be the primary target for electrophiles. The nitrogen atom in the saturated piperidine ring would also exhibit a negative potential, though its reactivity might be modulated by steric hindrance. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen atoms. researchgate.net

Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and the initial steps of chemical reactions. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating energy barriers, thereby elucidating reaction mechanisms.

For this compound, computational approaches could be used to study various reactions, such as its synthesis, quaternization at the nitrogen atoms, or C-H activation of the pyridine ring. rsc.orgnih.gov For example, a study on the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes has demonstrated how computational modeling can support proposed reaction pathways, involving nucleophilic attack followed by cyclization. beilstein-journals.orgnih.gov

Activation Energy and Thermodynamic Feasibility Calculations

The activation energy is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the reactants and the transition state structure. A lower activation energy implies a faster reaction rate. researchgate.net

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy. A negative ΔG indicates a spontaneous (thermodynamically favorable) reaction, while a positive ΔG indicates a non-spontaneous reaction under the given conditions.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

This table shows a sample format for presenting the energetic data of a reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 (Ea) |

| Products | -15.0 (ΔG_reaction) |

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which is crucial for interpreting experimental data and confirming molecular structures.

Vibrational Spectra Simulation (IR, Raman)

Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and elucidating the structure of molecules. arxiv.org Simulating these spectra using computational methods, typically Density Functional Theory (DFT), provides a powerful tool for assigning vibrational modes to specific peaks in experimental spectra. arxiv.org

The simulation process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. For a vibration to be IR active , it must cause a change in the molecule's dipole moment. For a vibration to be Raman active , it must cause a change in the molecule's polarizability. arxiv.org

A computational analysis of this compound would predict the wavenumbers and intensities of its IR and Raman active modes. This would allow for the detailed assignment of experimental spectra, including:

C-H stretching vibrations of the pyridine and piperidine rings.

C-N stretching modes of both rings and the methylene (B1212753) bridge.

Pyridine ring breathing and deformation modes.

CH₂ rocking, wagging, and twisting modes of the piperidine ring and the methylene linker.

Comparing the simulated spectra with experimental results helps validate the calculated structure and provides a more complete understanding of the molecule's vibrational properties. osti.gov

Table 3: Predicted Principal Vibrational Modes for this compound (Hypothetical)

This table provides an example of how simulated vibrational frequencies are correlated with specific types of molecular motion.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Description | IR/Raman Activity |

| ~3050 | Aromatic C-H Stretch (Pyridine) | IR/Raman Active |

| ~2950 | Aliphatic C-H Stretch (Piperidine) | IR/Raman Active |

| ~1600 | Pyridine Ring C=C, C=N Stretch | IR/Raman Active |

| ~1450 | CH₂ Scissoring (Piperidine, Methylene) | IR Active |

| ~1200 | C-N Stretch (Piperidine, Pyridine) | IR/Raman Active |

NMR Chemical Shift Prediction (Gauge-Invariant Atomic Orbital (GIAO) Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. The Gauge-Invariant Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is instrumental in calculating the magnetic shielding tensors of nuclei within a molecule. These calculated shielding tensors can then be converted to chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While no specific GIAO-based NMR chemical shift predictions for this compound have been reported, the methodology has been successfully applied to a wide array of nitrogen-containing heterocyclic compounds. Such studies generally involve optimizing the molecular geometry of the compound using density functional theory (DFT) at a specific level of theory and basis set. Subsequently, the GIAO method is employed to calculate the isotropic magnetic shielding values for each nucleus (e.g., ¹H and ¹³C).

For a hypothetical study on this compound, the predicted chemical shifts would be highly dependent on the chosen computational parameters, such as the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). The resulting data would provide valuable insights into the electronic environment of each atom in the pyridine and piperidine rings, as well as the methylene bridge.

Table 1: Hypothetical Example of GIAO-Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (Pyridine) | Data not available | Data not available |

| C3 (Pyridine) | Data not available | Data not available |

| C4 (Pyridine) | Data not available | Data not available |

| C5 (Pyridine) | Data not available | Data not available |

| C6 (Pyridine) | Data not available | Data not available |

| CH₂ (Methylene) | Data not available | Data not available |

| C2' (Piperidine) | Data not available | Data not available |

| C3' (Piperidine) | Data not available | Data not available |

| C4' (Piperidine) | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found in the public domain.

UV-Vis Absorption Spectra Calculation (Time-Dependent DFT)

The electronic absorption properties of a molecule, which are observed through UV-Vis spectroscopy, can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excited-state energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the electronic transitions.

For this compound, a TD-DFT calculation would provide information on the π→π* and n→π* transitions associated with the pyridine chromophore. The solvent environment can also be modeled to simulate the solvatochromic effects on the absorption spectrum. Studies on other pyridine derivatives have shown that TD-DFT can accurately predict the main features of their UV-Vis spectra. nih.govresearchgate.net

A typical TD-DFT study would involve optimizing the ground-state geometry of this compound and then calculating the vertical excitation energies. The results would be presented as a list of transitions with their corresponding wavelengths, oscillator strengths, and the molecular orbitals involved.

Table 2: Hypothetical Example of TD-DFT Calculated UV-Vis Absorption Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No TD-DFT data for this compound was found in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial in drug discovery and development for predicting the activity of new compounds and optimizing lead structures.

No QSAR studies that specifically include this compound in their dataset were identified in the reviewed literature. However, QSAR models have been developed for various classes of pyridine and piperidine derivatives, targeting a range of biological activities. chemrevlett.comnih.govresearchgate.netresearchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors (e.g., topological, electronic, steric) for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

For a future QSAR study involving this compound, it would be necessary to synthesize and test a series of analogues with variations in their structure. The biological activity data, combined with calculated molecular descriptors, would then be used to develop a QSAR model. Such a model could elucidate the key structural features of the this compound scaffold that are important for a specific biological activity.

Advanced Spectroscopic Characterization Techniques for 2 Piperidin 1 Ylmethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Piperidin-1-ylmethyl)pyridine in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

The complete structural assignment of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this compound is not extensively published, a detailed analysis can be constructed from the well-established spectral data of its constituent fragments: the 2-substituted pyridine (B92270) ring, the N-substituted piperidine (B6355638) ring, and the linking methylene (B1212753) group. rsc.orgchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the bridging methylene unit. The four aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is the most deshielded. The signals for the piperidine protons are found in the upfield region, with the α-protons (adjacent to the nitrogen) appearing around δ 2.3-2.5 ppm, while the β- and γ-protons resonate at higher fields (δ 1.4-1.6 ppm). chemicalbook.com The two protons of the key methylene bridge (-CH₂-) would present as a singlet at approximately δ 3.5-3.7 ppm, confirming the link between the two heterocyclic systems.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon atom C-2, to which the side chain is attached, showing a characteristic downfield shift to around δ 159-161 ppm. researchgate.net The carbons of the piperidine ring appear in the aliphatic region, with the α-carbons (C-2'/C-6') at approximately δ 54 ppm, and the β- (C-3'/C-5') and γ-carbons (C-4') at around δ 26 and δ 24 ppm, respectively. The bridging methylene carbon is anticipated to have a chemical shift in the range of δ 63-65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine Ring | ||

| H-3 | ~7.20 | ~122.0 |

| H-4 | ~7.65 | ~136.5 |

| H-5 | ~7.15 | ~123.0 |

| H-6 | ~8.50 | ~149.0 |

| C-2 | - | ~160.0 |

| Methylene Bridge | ||

| -CH₂- | ~3.60 | ~64.0 |

| Piperidine Ring | ||

| H-2', H-6' (axial/eq) | ~2.40 | ~54.5 |

| H-3', H-5' (axial/eq) | ~1.55 | ~26.0 |

Note: Values are estimates based on data for analogous structures and are subject to solvent and concentration effects.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond basic structural elucidation, advanced NMR techniques can probe the dynamic conformational behavior of this compound. The piperidine ring is known to exist in a rapidly equilibrating chair conformation. At room temperature, the axial and equatorial protons on the piperidine ring are averaged, but low-temperature NMR experiments could "freeze out" these conformers, allowing for the resolution of distinct signals for the axial and equatorial protons. chemicalbook.com

The conformational preferences of N-substituted piperidines can be quantitatively assessed using the J-value method, which analyzes the coupling constants between protons. rsc.org Furthermore, computational studies combining DFT methods with experimental NMR data are powerful for determining the relative energies and populations of different conformers. For N-substituted piperidines, this approach helps to understand the dynamic behavior and the energetic landscape of the ring inversion. chemicalbook.com

Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable. A NOESY experiment could detect through-space interactions between the protons on the methylene bridge and the H-3 proton of the pyridine ring, as well as with the equatorial H-2'/H-6' protons of the piperidine ring. This data would provide definitive proof of the molecule's conformation and the spatial proximity of the two ring systems.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of the molecule's functional groups and skeletal framework.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by contributions from the pyridine ring, the piperidine ring, and the connecting methylene group. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is particularly diagnostic for the pyridine moiety, containing C=C and C=N stretching vibrations. A strong band around 1590 cm⁻¹ is characteristic of the pyridine ring stretching mode. nih.gov The aliphatic C-H stretching vibrations from the piperidine and methylene groups appear in the 2800-3000 cm⁻¹ region. The spectrum for piperidine itself shows strong absorptions around 2930 cm⁻¹ and 2850 cm⁻¹. researchgate.net Other key bands include CH₂ scissoring (~1450 cm⁻¹) and wagging vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While C-H stretching bands are also present, the most intense features in the Raman spectrum are often the symmetric "ring breathing" vibrations of the pyridine ring, which typically appear as a strong, sharp band near 1000 cm⁻¹. chemicalbook.com Asymmetric vibrations and those involving polar functional groups are often weaker in the Raman spectrum compared to the IR. The combination of both IR and Raman data is essential for a complete vibrational analysis, as some modes may be active in one technique but not the other due to molecular symmetry considerations.

Table 2: Principal Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment | Ring | Intensity (IR/Raman) |

|---|---|---|---|

| ~3050 | ν(C-H) | Pyridine | Medium / Medium |

| ~2935 | νas(CH₂) | Piperidine | Strong / Medium |

| ~2855 | νs(CH₂) | Piperidine | Strong / Medium |

| ~1591 | ν(C=C), ν(C=N) | Pyridine | Strong / Strong |

| ~1475 | ν(C=C), ν(C=N) | Pyridine | Strong / Medium |

| ~1440 | δ(CH₂) | Piperidine | Medium / Medium |

| ~1148 | β(C-H) | Pyridine | Medium / Weak |

| ~1000 | Ring Breathing | Pyridine | Weak / Very Strong |

Note: ν = stretching, δ = scissoring, β = in-plane bend, γ = out-of-plane bend. Intensities are estimates.

Normal Coordinate Analysis for Vibrational Assignments

For a molecule with multiple functional groups and overlapping vibrational bands, the definitive assignment of each band to a specific molecular motion can be challenging. Normal Coordinate Analysis (NCA) is a powerful computational method used to overcome this ambiguity. kfupm.edu.sa

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₂H₁₈N₂, corresponding to a monoisotopic mass of 190.1470 Da.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 190. The fragmentation of the molecule is predictable based on its structure, which features a pyridine ring linked to a piperidine ring via a methylene bridge. The primary fragmentation pathways would involve cleavage of the bonds within this bridge and fragmentation of the heterocyclic rings.

Key fragmentation patterns include:

Benzylic-type cleavage: The bond between the methylene group and the piperidine ring is susceptible to cleavage, leading to the formation of a stable pyridylmethyl cation at m/z 92.

Tropylium ion formation: Rearrangement of the pyridylmethyl cation can form a pyridinium-tropylium type ion.

Piperidine ring fragmentation: The piperidine ring can undergo its characteristic fragmentation, typically involving the loss of an ethyl group (C₂H₅) or other small neutral fragments. A prominent fragment is often observed at m/z 84, corresponding to the piperidinyl-methylene cation [CH₂-NC₅H₁₀]⁺.

Pyridine ring fragmentation: Cleavage of the pyridine ring itself can also occur, though it is generally more stable than the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. For instance, HRMS can confirm the elemental composition of C₁₂H₁₈N₂ (calculated exact mass 190.1470) against other potential isobaric compounds. This technique is crucial in the characterization of novel metal complexes and derivatives of this compound, confirming their composition with high confidence.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 190 | Molecular Ion [M]⁺ | [C₁₂H₁₈N₂]⁺ |

| 189 | [M-H]⁺ | [C₁₂H₁₇N₂]⁺ |

| 93 | [Pyridine-CH₂]⁺ | [C₆H₇N]⁺ |

| 92 | Pyridylmethyl cation | [C₆H₆N]⁺ |

| 84 | Piperidinyl-methylene cation | [C₆H₁₂N]⁺ |

| 79 | Pyridinium ion | [C₅H₅N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the pyridine chromophore. Unsubstituted pyridine exhibits characteristic absorption bands in the UV region. sielc.com These correspond to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons on the nitrogen atom.

π → π transitions:* These are typically high-energy, high-intensity absorptions. For pyridine, they appear around 202 nm and 254 nm. sielc.com

n → π transitions:* These are lower-energy, lower-intensity absorptions and are often observed as a shoulder on the main π → π* band, typically around 270-280 nm.

The piperidinylmethyl group attached at the 2-position of the pyridine ring acts as an auxochrome. This saturated, electron-donating group can cause a slight red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted pyridine.

When this compound acts as a ligand to form metal complexes, significant changes in the UV-Vis spectrum are observed. researchgate.net The coordination of the nitrogen atoms to a metal center alters the energy levels of the molecular orbitals. This typically results in a further shift of the ligand-centered π → π* and n → π* transitions. More importantly, new absorption bands can appear, which are attributed to charge-transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

Table 2: Typical UV-Vis Absorption Data for Pyridine and Related Systems

| Compound / System | λₘₐₓ (nm) | Type of Transition | Reference |

| Pyridine | ~202, ~254 | π → π | sielc.com |

| Pyridine | ~275 | n → π | sielc.com |

| Piperidine | < 200 | n → σ* | nist.gov |

| Metal Complexes of this compound | Variable (often > 300) | Ligand-Centered, MLCT, or LMCT | researchgate.netbiointerfaceresearch.com |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. While this compound is a liquid at room temperature, its solid-state structure can be investigated by forming crystalline salts or, more commonly, metal coordination complexes. nih.govosti.gov

Single-crystal X-ray diffraction analysis of these complexes provides a wealth of structural information, including:

Coordination Geometry: It confirms the geometry around the metal center (e.g., tetrahedral, square planar, octahedral). nih.govjocpr.com

Bond Lengths and Angles: Precise measurements of the metal-ligand bond lengths and the bond angles within the complex are obtained. For instance, studies on complexes with group 12 metals (Zn, Cd, Hg) show that the M-N bond lengths increase with the size of the metal ion. nih.gov

Conformation: The conformation of the flexible piperidine ring (typically a chair conformation) and the five-membered chelate ring is determined.

Supramolecular Interactions: It reveals intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions that dictate how the molecules pack in the crystal lattice. nih.govnih.gov

For example, in complexes of the type [M(PyPe)₂I₂] (where PyPe is this compound and M = Zn, Cd, Hg), the metal center adopts a distorted tetrahedral geometry. nih.gov The crystallographic data provide a detailed picture of how the two bidentate ligands and two iodide ions are arranged around the central metal ion.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Metal Complex of a 2-(Aryl)pyridine Ligand

This table presents data for a related system to illustrate the type of information obtained from X-ray diffraction studies. The example is for [Zn(PyPe)₂I₂], where PyPe is a ligand analogous to the subject compound. nih.gov

| Parameter | [Zn(PyPe)₂I₂] |

| Chemical Formula | C₄₄H₄₄I₂N₄Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.432 |

| c (Å) | 13.543 |

| β (°) | 109.1 |

| Volume (ų) | 1996.4 |

| Z (Formula units per cell) | 2 |

| Coordination Geometry | Distorted Tetrahedral |

| Zn-N1 Bond Length (Å) | 2.069 |

| Zn-N2 Bond Length (Å) | 2.085 |

| N1-Zn-N2 Angle (°) | 91.8 |

Structure Activity Relationship Studies and Molecular Target Identification of 2 Piperidin 1 Ylmethyl Pyridine Derivatives

Molecular Design Principles for Modulating Biological Activity

The design of novel derivatives based on the 2-(piperidin-1-ylmethyl)pyridine scaffold is guided by established medicinal chemistry principles. These principles aim to optimize the compound's interaction with its biological target, thereby enhancing its desired activity.

The biological activity of pyridine (B92270) derivatives is profoundly influenced by the nature and position of various functional groups. nih.govresearchgate.net In any bioactive molecule, functional groups can affect inherent properties such as acidity/basicity, solubility, and stereochemistry, which in turn impact absorption, distribution, and metabolism. researchgate.net

Research on a broad range of pyridine derivatives has established several key trends. For instance, in studies on antiproliferative activity, the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance activity against cancer cell lines. nih.govnih.gov Conversely, the introduction of halogen atoms (like bromine, chlorine, and fluorine) or other bulky groups tends to diminish this antiproliferative effect. nih.gov The position of these substituents is also critical; for example, increasing the number of methoxy groups on a compound has been correlated with increased activity. nih.gov

Electron-withdrawing substituents can also play a significant role. In certain platinum-pyridyl complexes, electron-withdrawing groups on the pyridine ring were found to enhance the compound's photosensitizing capabilities. rsc.org Similarly, for some N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives, the lipophilic nature imparted by certain groups was expected to increase cell permeability and bioavailability. nih.gov The incorporation of a polar and ionizable pyridine ring is a known strategy to improve the pharmacokinetic properties of lead molecules, particularly by enhancing solubility and bioavailability. ajrconline.org

Table 1: Effect of Functional Groups on the Biological Activity of Pyridine Derivatives

| Functional Group | General Effect on Activity | Context/Example | Citation |

|---|---|---|---|

| -OMe, -OH, -C=O, -NH2 | Enhancement | Antiproliferative activity | nih.govnih.gov |

| Halogen atoms (Br, Cl, F) | Decrease | Antiproliferative activity | nih.gov |

| Bulky groups | Decrease | Antiproliferative activity | nih.gov |

| Electron-withdrawing groups | Enhancement | Photosensitizing capabilities in Pt-pyridyl complexes | rsc.org |

| Lipophilic groups | Increased cell permeability | Enkephalin analogues with piperidin-2-ylmethyl moieties | nih.gov |

For chiral natural products and their derivatives, one enantiomer is often significantly more active than the other. mdpi.comnih.gov Studies on nature-inspired compounds, such as 3-Br-acivicin derivatives, have shown that stereochemistry can cause substantial variations in antimalarial activity. mdpi.comresearchgate.net In some cases, only the isomers with a specific "natural" configuration display significant potency, suggesting that cellular uptake mechanisms, such as amino acid transporters, are stereoselective. mdpi.comnih.gov

In the context of piperidine-containing compounds, the stereochemical configuration has been shown to affect antibacterial, antifungal, and anthelmintic activities. nih.gov For a series of N-phenyl-N-(piperidin-2-ylmethyl)propionamide enkephalin analogues, the specific attachment point on the piperidine (B6355638) ring (2-position vs. 4-position) was a key design element being investigated for its effect on opioid receptor binding and activity. nih.gov Therefore, controlling the three-dimensional structure is a fundamental aspect of designing potent and selective this compound derivatives.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its biological activity. nih.govdomainex.co.uk This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.net The goal is often to improve potency, selectivity, metabolic stability, or pharmacokinetic profile. nih.govdomainex.co.uk

In the context of pyridine-containing structures, bioisosteric replacement of the pyridine ring itself is a viable strategy. For example, replacing the pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core, which mimics the geometry of the pyridine ring, resulted in a significant improvement in water solubility and a decrease in experimental lipophilicity without negatively affecting its calculated lipophilicity (clogP). chemrxiv.org

This strategy has also been explored in agricultural chemistry, where replacing the pyridine heterocycle in a thiazole-based insecticide with a pyrimidine (B1678525) ring led to improved potency. researchgate.net However, not all replacements are successful; substituting it with a pyridazine (B1198779) ring in the same scaffold resulted in a loss of activity. researchgate.net This highlights that the success of bioisosteric replacement is highly dependent on the specific structural context. nih.gov The use of databases like SwissBioisostere can provide inspiration for rational bioisosteric replacements during lead optimization. researchgate.netdocumentsdelivered.com

Computational Approaches in SAR and Target Prediction

Computational tools are indispensable in modern drug discovery for accelerating the process of lead identification and optimization. These methods allow for the rapid evaluation of virtual compounds and provide insights into their potential interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. tcmsp-e.commdpi.com This method is widely used to understand the binding modes of novel compounds, rationalize observed SAR data, and screen virtual libraries for potential hits. tcmsp-e.comnih.gov

For various pyridine and piperidine derivatives, docking studies have provided crucial insights. For instance, simulations have been used to investigate the binding of:

Piperazinyl-glutamate-pyridines/pyrimidines to the P2Y12 receptor, helping to rationalize the SAR of these antagonists. tcmsp-e.com

Thiazole-clubbed pyridine scaffolds to the main protease (Mpro) of SARS-CoV-2, identifying key interactions with amino acid residues in the active site. mdpi.com

Thiazolo[3,2-a]pyridine derivatives to the α-amylase enzyme, with the best-performing compound showing a docking score of -7.43 kcal/mol. nih.gov

Pyridine derivatives to the Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms, to assess their potential as kinase inhibitors. nih.gov

These simulations typically involve treating the protein as a rigid structure while the ligand remains flexible, allowing it to adopt various conformations within the binding pocket. tcmsp-e.com The results are scored based on binding energy, helping to rank compounds and guide further synthesis and biological testing. mdpi.com

Table 2: Examples of Molecular Docking Studies on Pyridine/Piperidine Derivatives

| Compound Class | Target Protein | Purpose of Study | Citation |

|---|---|---|---|

| Piperazinyl-glutamate-pyridines/pyrimidines | P2Y12 Receptor | Elucidate binding mode and rationalize SAR | tcmsp-e.com |

| Thiazole clubbed pyridines | SARS-CoV-2 Main Protease (Mpro) | Predict binding affinity and interactions | mdpi.com |

| Thiazolo[3,2-a]pyridine derivatives | α-amylase | Investigate inhibitory potential | nih.gov |

| Pyridine/pyrimidine derivatives | EGFR (Wild type and T790M mutant) | Assess kinase inhibitory potential | nih.gov |

| Pyrrolopyridine analogs | Mitogen-activated protein kinase-activated protein kinase-2 (MK-2) | Identify potential bioactive compounds | nih.gov |

Beyond confirming interactions with a known target, computational methods can also be used to predict novel biological targets for a given compound. nih.gov These in silico target prediction methods are valuable for identifying the mechanism of action of new molecules or for repurposing existing drugs. These approaches often use information from large biological and chemical databases.

Methods for target prediction can be broadly categorized. Ligand-based approaches compare the new molecule to compounds with known biological activities, assuming that structurally similar molecules will have similar targets. Structure-based methods, like inverse docking, involve docking the molecule of interest against a large panel of protein structures to identify potential binding partners.

For example, in silico methods and computational systems biology tools were used to predict novel pyrrolopyridine analogs against human mitogen-activated protein kinase-activated protein kinase-2 (MK-2). nih.gov Such studies can successfully identify potential lead compounds with good anticancer and drug-likeness properties before extensive laboratory synthesis and testing are undertaken. nih.gov

Interaction with Specific Molecular Targets (Mechanistic Insights)

The biological activity of this compound and its derivatives is rooted in their ability to interact with a variety of specific molecular targets. These interactions, driven by the structural features of the compounds, lead to the modulation of biological pathways. Mechanistic insights have been gained through extensive enzyme and receptor binding studies, as well as investigations into their interactions with ion channels, nucleic acids, and other macromolecules.